![molecular formula C19H19FN6OS B2946491 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone CAS No. 1251585-18-8](/img/structure/B2946491.png)
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone
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Description
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H19FN6OS and its molecular weight is 398.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety has been explored through a one-pot Biginelli synthesis. These derivatives were synthesized in good yield, showcasing a simple and efficient method for producing compounds with potential medicinal applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Novel compounds derived from visnaginone and khellinone, including those with piperazine or morpholine groups, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/2) and exhibited significant analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Medicinal Chemistry Applications
The study of conformationally constrained butyrophenones with affinities for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors highlighted the synthesis of compounds bearing piperazine fragments. These compounds were evaluated as potential antipsychotic agents, demonstrating the importance of the piperazine unit in influencing receptor affinity and selectivity (Raviña et al., 2000).
The development of voriconazole, a novel broad-spectrum triazole antifungal agent, involved the synthesis of complex intermediates, including those with fluorophenyl and pyrimidinyl groups, underlining the compound's role in addressing critical needs in antifungal therapy (Butters et al., 2001).
The synthesis of oxazolidinone antibacterial agents containing a piperazine ring substituted with heteroaromatic rings like pyridine and pyrimidine demonstrates the versatility of piperazine-containing compounds in developing new antibacterial agents. These compounds were evaluated for their efficacy against gram-positive pathogens, highlighting their potential in addressing bacterial resistance (Tucker et al., 1998).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6OS/c1-13-21-10-14-18(24-13)22-12-23-19(14)28-11-17(27)26-8-6-25(7-9-26)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOTZIWXVXNSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone |
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